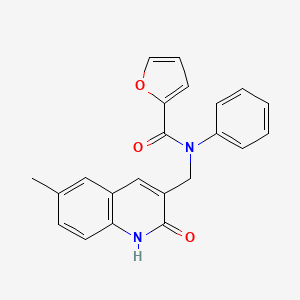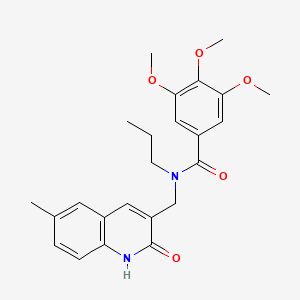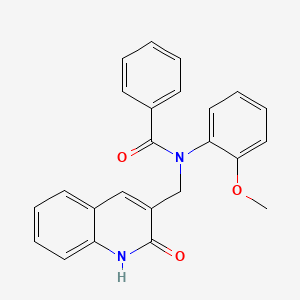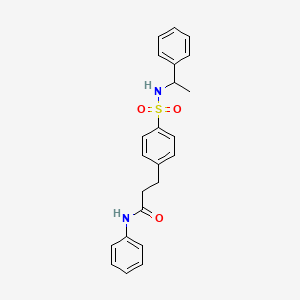
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as PSB-0739 and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
PSB-0739 acts as a potent agonist for the cannabinoid CB2 receptor. This receptor is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response. PSB-0739 binding to the CB2 receptor leads to the activation of various signaling pathways, resulting in a reduction of inflammation and pain. Additionally, PSB-0739 has been shown to have a neuroprotective effect by reducing neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Additionally, PSB-0739 has been shown to have a positive effect on bone metabolism, making it a potential therapeutic agent for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PSB-0739 is its high affinity for the CB2 receptor, making it a potent agonist. Additionally, the synthesis method of PSB-0739 is reproducible and scalable, making it an ideal candidate for large-scale studies. However, one of the limitations of PSB-0739 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of PSB-0739. One potential direction is the development of PSB-0739 analogs with improved solubility and potency. Additionally, PSB-0739 could be further studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Finally, the mechanism of action of PSB-0739 could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, PSB-0739 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. PSB-0739 has various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. While PSB-0739 has some limitations for lab experiments, it remains a promising candidate for further study and development.
Synthesemethoden
The synthesis of PSB-0739 involves the reaction of N-(1-phenylethyl)-4-aminobenzenesulfonamide with 3-(4-bromo-phenyl)-N-phenylpropanamide in the presence of a palladium catalyst. The reaction yields PSB-0739 in high purity and yield. The synthesis method has been optimized to ensure reproducibility and scalability.
Wissenschaftliche Forschungsanwendungen
PSB-0739 has been extensively studied for its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. This makes it a promising candidate for the treatment of various diseases such as inflammation, pain, and cancer. Additionally, PSB-0739 has been shown to have anti-inflammatory effects on the central nervous system, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-phenyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18(20-8-4-2-5-9-20)25-29(27,28)22-15-12-19(13-16-22)14-17-23(26)24-21-10-6-3-7-11-21/h2-13,15-16,18,25H,14,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJRIGNONWSXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

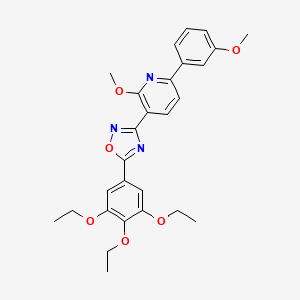
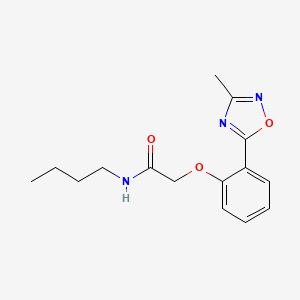
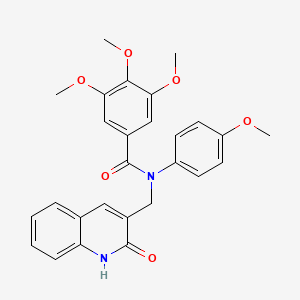

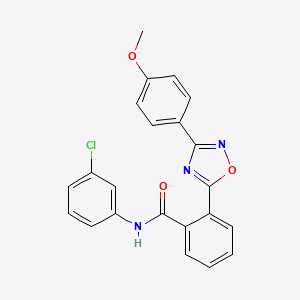
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
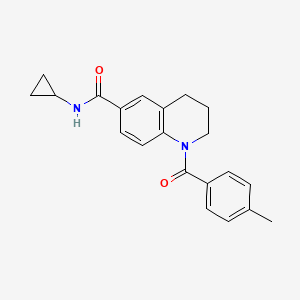



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
